(S)-3-tert-Butyl-2,5-piperazinedione
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Description
(S)-3-tert-Butyl-2,5-piperazinedione (TBP) is a synthetic organic compound belonging to the piperazine class of compounds. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and medicine. TBP has been used for over a decade in research laboratories for its unique properties and its ability to act as a catalyst in a variety of reactions. In recent years, TBP has gained attention for its potential therapeutic applications due to its ability to target specific biological pathways and modulate biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
(S)-3-tert-Butyl-2,5-piperazinedione has been utilized in the synthesis and characterization of various compounds. For instance, it has been involved in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized using spectroscopic methods and single crystal X-ray diffraction data. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Formation of Bicyclomycin
The formation of bicyclomycin's main skeleton was achieved through the cyclization of 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives (Sato et al., 1984).
Synthesis of Diketopiperazines
A route for the synthesis of diketopiperazines, specifically 3,6-dialkyl-1,4-dimethyl-3,6-epithio-and -3,6-epidithio-2,5-piperazinediones, was developed via corresponding bromo derivatives (Yoshimura et al., 1975).
Chiral Solvating Properties
(S)-3-tert-Butyl-2,5-piperazinedione demonstrated chiral solvating properties in NMR spectroscopy, forming diastereomeric hydrogen-bonded associates with various compounds (Wagger et al., 2007).
Intramolecular Interaction in Porphyrin Dimers
It was used in synthesizing diastereomerically pure porphyrin dimers, where intramolecular interactions between porphyrin moieties were observed (Tamiaki et al., 1993).
Structural Characterization
Structural characterization of 2,5-piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was performed using techniques like X-ray diffraction (Zhang et al., 2007).
Bridging and Spiro Formation
The compound facilitated the formation of 3-spiro- and 3,6-bridged 2,5-piperazinediones (Shin et al., 1981).
Pharmacological Core Generation
It was also used in generating pharmacologically useful cores, as seen in the synthesis of sterically congested piperazine derivatives (Gumireddy et al., 2021).
properties
IUPAC Name |
(3S)-3-tert-butylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQNUQNZSDAFHT-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)NCC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369345 |
Source
|
Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-tert-Butyl-2,5-piperazinedione | |
CAS RN |
65050-07-9 |
Source
|
Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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